

Spectroscopic Profile of Cinnamolaurine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cinnamolaurine

Cat. No.: B12758525

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A Note to Researchers: Comprehensive spectroscopic data for **Cinnamolaurine**, including detailed ^1H NMR, ^{13}C NMR, and IR spectra, is not readily available in the public scientific literature based on extensive searches. The initial isolation and characterization were reported in a 1941 publication by T. Nakai in the Journal of the Pharmaceutical Society of Japan, which is not digitally accessible. While modern metabolomic studies have confirmed its presence in Cinnamomum species and provided accurate mass spectrometry data, a full spectroscopic dataset necessary for a complete technical guide remains elusive.

This guide will therefore provide a detailed overview of the available mass spectrometry data for **Cinnamolaurine** and, for illustrative purposes, present a comprehensive spectroscopic analysis of a major and well-characterized bioactive compound from cinnamon, Cinnamaldehyde. This will serve as a representative model for the spectroscopic elucidation of secondary metabolites from this genus.

Cinnamolaurine: Available Spectroscopic Data

The primary available spectroscopic information for **Cinnamolaurine** is from high-resolution mass spectrometry.

Table 1: Mass Spectrometry Data for **Cinnamolaurine**

Parameter	Value	Source
Molecular Formula	C ₁₈ H ₁₉ NO ₃ ⁺	[1]
Exact Mass (m/z)	298.1433	[1]

Cinnamaldehyde: A Representative Spectroscopic Case Study

Cinnamaldehyde is a major constituent of cinnamon bark and is responsible for its characteristic aroma and many of its biological activities. Its spectroscopic properties have been extensively studied and provide a valuable reference for researchers working with cinnamon-derived compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectroscopic Data for Cinnamaldehyde (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.69	d	7.7	H-1 (Aldehyde)
7.52	dd	16.0, 8.8	H-3
7.43 - 7.38	m	-	H-5, H-6, H-7
6.72	dd	16.0, 7.7	H-2

Table 3: ¹³C NMR Spectroscopic Data for Cinnamaldehyde (CDCl₃)

Chemical Shift (δ) ppm	Assignment
193.7	C-1 (Carbonyl)
152.6	C-3
134.3	C-4
131.2	C-7
129.1	C-5, C-9
128.5	C-6, C-8
128.4	C-2

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Cinnamaldehyde

Ionization Mode	[M+H] ⁺ (m/z)	Key Fragments (m/z)
ESI+	133.06	131, 103, 77

Infrared (IR) Spectroscopy Data

Table 5: Infrared (IR) Spectroscopy Data for Cinnamaldehyde

Wavenumber (cm ⁻¹)	Vibrational Mode
3060 - 3020	C-H stretch (aromatic)
2820, 2740	C-H stretch (aldehyde)
1680	C=O stretch (conjugated aldehyde)
1625	C=C stretch (alkene)
1575	C=C stretch (aromatic)
970	C-H bend (trans-alkene)
750, 690	C-H bend (monosubstituted benzene)

Experimental Protocols

General Protocol for Isolation of Bioactive Compounds from Cinnamomum Species

- **Extraction:** Dried and powdered bark of the Cinnamomum species is subjected to extraction with a suitable solvent, typically methanol or ethanol, using maceration or Soxhlet extraction.
- **Fractionation:** The crude extract is then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Chromatography:** Each fraction is subjected to further purification using chromatographic techniques. Column chromatography over silica gel or Sephadex is commonly employed, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

NMR Spectroscopy Protocol

- **Sample Preparation:** A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , CD_3OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Standard pulse programs are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in structure elucidation.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.

Mass Spectrometry Protocol

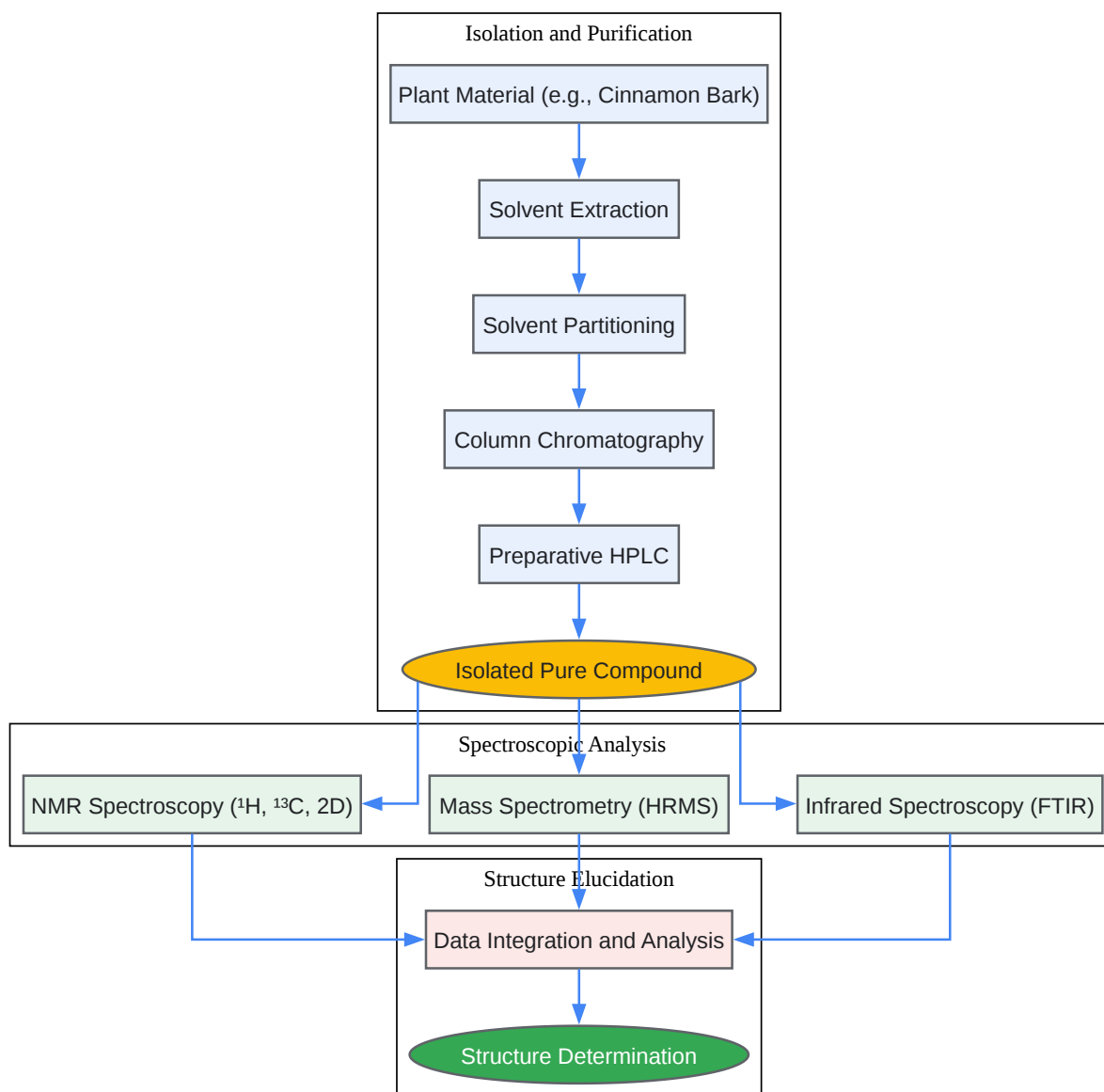
- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

- **Data Acquisition:** The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of compound. High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Data Analysis:** The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion and to identify characteristic fragmentation patterns that aid in structural confirmation.

Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples or solutions, a drop can be placed between two salt plates (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-IR, the sample is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.
- **Data Analysis:** The positions and intensities of the absorption bands are correlated with the vibrational frequencies of specific functional groups within the molecule.

Workflow Visualization



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Caption: Workflow for Isolation and Spectroscopic Analysis.

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References

- 1. Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
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